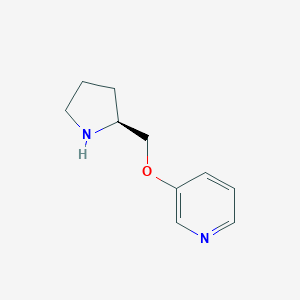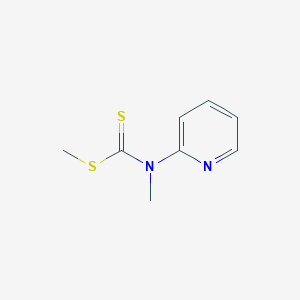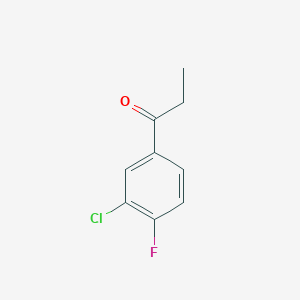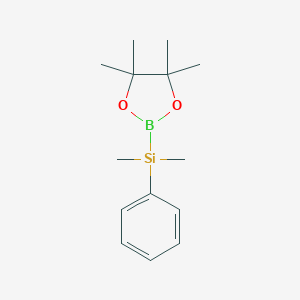
(Dimethylphenylsilyl)boronic acid pinacol ester
Descripción general
Descripción
(Dimethylphenylsilyl)boronic acid pinacol ester is a chemical compound used in various organic synthesis processes. It plays a crucial role in reactions such as the Suzuki coupling, which is pivotal for constructing complex organic molecules (Schnürch, Holzweber, Mihovilovic, & Stanetty, 2007).
Synthesis Analysis
This compound can be synthesized through copper(I)-catalyzed hydrosilylation reactions of allenes and propiolate derivatives (Xu, Wu, Wang, & Loh, 2014). Additionally, a palladium-mediated carbonylation method can be used for its synthesis (Ishii, Minegishi, Nagatsu, & Zhang, 2015).
Molecular Structure Analysis
The molecular structure of (Dimethylphenylsilyl)boronic acid pinacol ester can be studied through various spectroscopic methods, including FT-IR, Raman, and NMR spectra, which provide insights into its molecular composition and structure (Sas, Kurt, Can, Horzum, & Atac, 2016).
Chemical Reactions and Properties
This compound is utilized in various chemical reactions, such as the Chan-Evans-Lam amination, to form C-N bonds (Vantourout, Law, Isidro-Llobet, Atkinson, & Watson, 2016). Additionally, it is involved in the enantioselective synthesis of alkylboronic esters (Barsamian, Wu, & Blakemore, 2015).
Aplicaciones Científicas De Investigación
Synthesis of multi-substituted vinylsilanes : A copper(I)-catalyzed method using (dimethylphenylsilyl)boronic acid pinacol ester has been developed for synthesizing multi-substituted vinylsilanes. This method is efficient for producing silyl-substituted butenoate and β-silyl-substituted acrylate derivatives with moderate to high yields and good to excellent stereoselectivities (Xu, Wu, Wang, & Loh, 2014).
Green synthetic route to boronic acid esters : A facile and environmentally friendly method for forming boronic acid esters from boronic acids, including (dimethylphenylsilyl)boronic acid pinacol ester, has been reported. This method involves grinding the boronic acid with a diol, such as pinacol, without a solvent, yielding boronic acid esters in excellent yield and purity (Schnürch, Holzweber, Mihovilovic, & Stanetty, 2007).
Water-soluble boronic acid (co)polymers : A facile route to boronic acid (co)polymers has been developed from boronic ester monomers, including (dimethylphenylsilyl)boronic acid pinacol ester. This method involves polymerization by reversible addition−fragmentation chain transfer (RAFT), yielding polymeric boronic acid precursors that can be easily deprotected to yield free boronic acid polymers (Cambre, Roy, Gondi, & Sumerlin, 2007).
Analysis of highly reactive pinacolboronate esters : Strategies have been developed for analyzing pinacolboronate esters, widely used in Suzuki coupling reactions, due to their challenges in conventional analytical methods. Unconventional approaches, such as using highly basic mobile phases, have been employed for stabilizing and analyzing reactive pinacolboronate esters (Zhong, Ngim, Sun, Li, Deese, & Chetwyn, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl-phenyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2Si/c1-13(2)14(3,4)17-15(16-13)18(5,6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMSAQNLTKGMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436709 | |
| Record name | (Dimethylphenylsilyl)boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylphenylsilyl)boronic acid pinacol ester | |
CAS RN |
185990-03-8 | |
| Record name | (Dimethylphenylsilyl)boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Dimethylphenylsilyl) boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




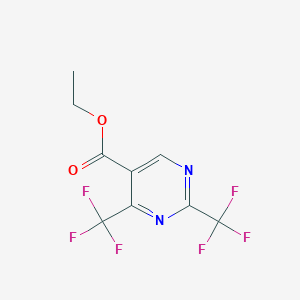
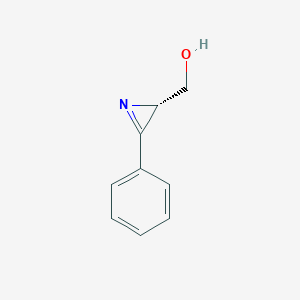
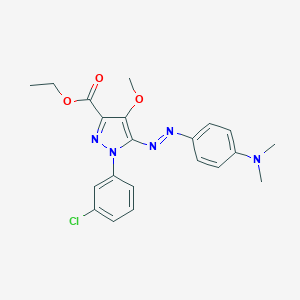
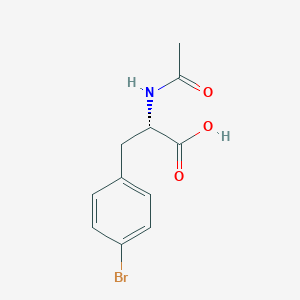
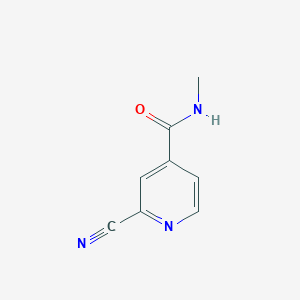
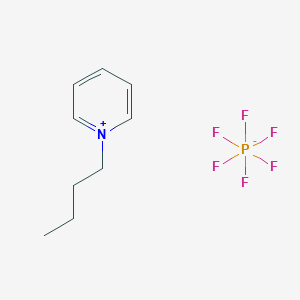
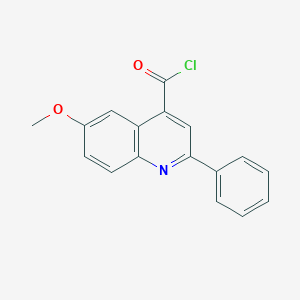
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
